N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as CPP-115, is a compound that belongs to the class of piperidine carboxamides. It is a potent inhibitor of the enzyme, gamma-aminobutyric acid (GABA) transaminase, which plays a crucial role in the metabolism of GABA. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in several neurological disorders, including epilepsy, anxiety, and depression. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of these disorders.
Wissenschaftliche Forschungsanwendungen
Interaction with CB1 Cannabinoid Receptor
- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has been identified as a potent and selective antagonist for the CB1 cannabinoid receptor. Its molecular interactions involve distinct conformations that contribute to binding interaction and antagonist activity with the receptor (Shim et al., 2002).
Structure-Activity Relationships
- Studies on pyrazole derivatives, including compounds similar to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have shown that certain structural features are critical for potent and selective antagonistic activity on the CB1 receptor. These include specific substituents on the pyrazole ring, aiding in the search for more selective and potent ligands (Lan et al., 1999).
Inverse Agonism and Binding Interactions
- The compound acts as an inverse agonist/antagonist at the cannabinoid CB1 receptor. The interaction of certain moieties with receptor residues is crucial for inverse agonism, providing insights into the compound's pharmacological properties (Hurst et al., 2006).
Antiplatelet Aggregation Activity
- Novel carbamoylpiperidine analogues, structurally related to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, have been explored for their platelet aggregation inhibitory activity. Such studies contribute to the development of new therapeutics for cardiovascular diseases (Youssef et al., 2011).
CGRP Receptor Inhibition
- Related compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential therapeutic applications in conditions mediated by CGRP (Cann et al., 2012).
Cannabinoid CB2 Receptor Affinity
- Analogs of this compound have been synthesized and evaluated for their affinity to cannabinoid CB2 receptors, highlighting their potential in cannabinoid receptor-related research and therapeutics (Murineddu et al., 2006).
Renin Inhibition
- Piperidine-3-carboxamides have been designed as renin inhibitors, showcasing the compound's potential in treating hypertension and related cardiovascular disorders (Mori et al., 2012).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-12-7-8-16(21-20-12)22-9-3-4-13(11-22)17(23)19-15-6-2-5-14(18)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFDGYOSACHRPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.